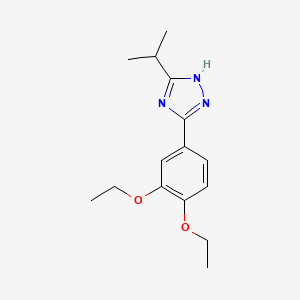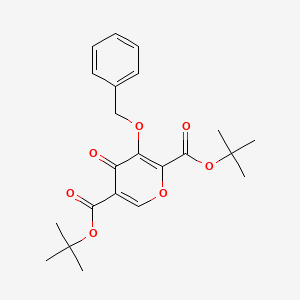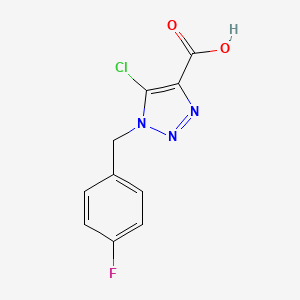
5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorobenzyl group at the 1-position, and a carboxylic acid group at the 4-position of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. In this case, the azide precursor is 4-fluorobenzyl azide, and the alkyne precursor is 5-chloro-1-propyne.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Esterification and Amidation: Reagents such as alcohols, amines, and coupling agents like dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products
Substitution Reactions: Substituted triazole derivatives with different functional groups at the 5-position.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the triazole compound.
Esterification and Amidation: Ester or amide derivatives of the triazole compound.
科学的研究の応用
5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
5-Chloro-1-(4-fluorobenzyl)-1H-indole-2,3-dione: This compound shares the chloro and fluorobenzyl groups but has an indole ring instead of a triazole ring.
5-Chloro-1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound has a pyrazole ring instead of a triazole ring and a methyl group at the 3-position.
Uniqueness
5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different heterocyclic rings
特性
分子式 |
C10H7ClFN3O2 |
|---|---|
分子量 |
255.63 g/mol |
IUPAC名 |
5-chloro-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-8(10(16)17)13-14-15(9)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,16,17) |
InChIキー |
WINJDNNJKZHGMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





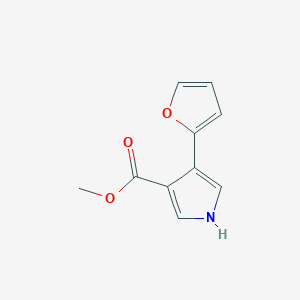

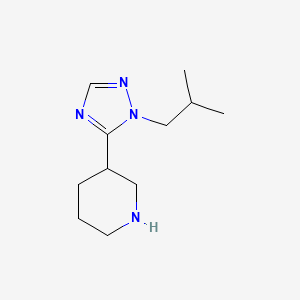
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802246.png)
![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)
